

Griffithazanone A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Griffithazanone A

Cat. No.: B15589368

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Abstract

Griffithazanone A is a naturally occurring aza-anthraquinone alkaloid isolated from plants of the *Goniothalamus* genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. While comprehensive experimental data on its synthesis and specific mechanisms of action are limited in publicly accessible literature, this guide consolidates the available information and provides context based on related compounds.

Chemical Structure and Properties

Griffithazanone A is characterized by a tetracyclic core structure typical of aza-anthraquinones. Its chemical identity has been established through spectroscopic methods.

Chemical Structure:

Table 1: Physicochemical Properties of **Griffithazanone A**^{[1][2]}

Property	Value	Source
CAS Number	240122-30-9	[1][2]
Molecular Formula	C ₁₄ H ₁₁ NO ₄	[1][2]
Molecular Weight	257.2 g/mol	[1]
Appearance	Yellow powder	[1]
Structural Class	Alkaloid	[1]
SMILES	<chem>CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O</chem>	[2]
Natural Sources	Goniothalamus amuyon, Goniothalamus griffithii, Goniothalamus laoticus	[1][2]

Spectroscopic Data for Structure Elucidation

The definitive structural elucidation of **Griffithazanone A** was reported in the Chemical & Pharmaceutical Bulletin in 2006.[3][4][5] While the full experimental details and raw data from this publication are not widely available, the structure was determined using standard spectroscopic techniques.

Note: Specific peak assignments for ¹H NMR, ¹³C NMR, and mass spectrometry are not available in the public domain at the time of this writing. The following represents a general protocol for the structural elucidation of natural products of this class.

General Experimental Protocols

Isolation:

- Dried and powdered plant material (e.g., stems of *Goniothalamus amuyon*) is extracted with a suitable solvent such as methanol or ethanol.
- The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

- The fraction containing the target compound is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) until pure **Griffithazanone A** is isolated.

Structure Determination:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is employed to identify the number and types of protons and their neighboring environments.
 - ^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
 - 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as carbonyls ($\text{C}=\text{O}$) and N-H bonds.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the anthraquinone chromophore.

Biological Activity and Potential Therapeutic Applications

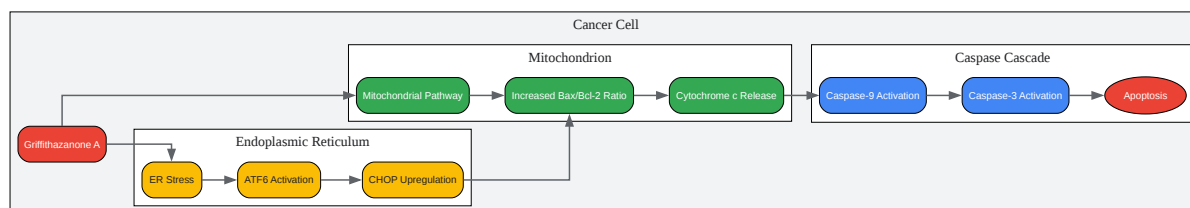
Griffithazanone A belongs to the aza-anthraquinone class of alkaloids, many of which are known for their cytotoxic properties against various cancer cell lines.

Cytotoxicity

While specific IC₅₀ values for **Griffithazanone A** are not readily available in the surveyed literature, related aza-anthraquinone derivatives have demonstrated potent cytotoxicity. For instance, some synthetic aza-anthraquinones exhibit IC₅₀ values in the low micromolar to nanomolar range against cell lines such as KB (oral cancer) and A549 (lung cancer).[6]

Putative Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action for closely related anthraquinone and aza-anthraquinone compounds, a putative signaling pathway for the cytotoxic effects of **Griffithazanone A** can be proposed. It is important to note that this pathway is a generalized representation and requires specific experimental validation for **Griffithazanone A**. The proposed mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and potentially through the induction of endoplasmic reticulum (ER) stress.



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Caption: Putative cytotoxic signaling pathway of **Griffithazanone A**.

This proposed pathway suggests that **Griffithazanone A** may induce apoptosis through two interconnected routes:

- Mitochondrial (Intrinsic) Pathway: By increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization,

cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7]

- Endoplasmic Reticulum (ER) Stress Pathway: By inducing ER stress, which in turn activates signaling cascades such as the ATF6 pathway, leading to the upregulation of the pro-apoptotic transcription factor CHOP. CHOP can further promote apoptosis by influencing the balance of Bcl-2 family proteins.[8]

Future Directions

The potent biological activities suggested by the chemical class of **Griffithazanone A** warrant further investigation. Key areas for future research include:

- Total Synthesis: Development of a synthetic route to **Griffithazanone A** would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
- Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by **Griffithazanone A** is crucial to understand its cytotoxic effects. This would involve cell-based assays to measure apoptosis, cell cycle arrest, and the activation of specific protein kinases and transcription factors.
- In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anti-cancer efficacy, pharmacokinetics, and safety profile of **Griffithazanone A**.

Conclusion

Griffithazanone A is a promising natural product with a chemical structure indicative of potential anti-cancer properties. While current publicly available data is limited, this guide provides a foundational understanding of its chemical nature and a framework for its potential mechanism of action based on related aza-anthraquinone compounds. Further research is essential to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [Griffithazanone A: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589368#what-is-the-chemical-structure-of-griffithazanone-a]

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